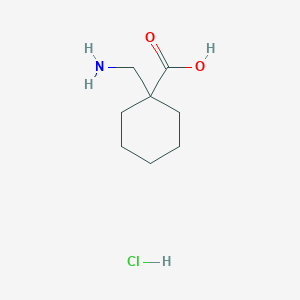

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-6-8(7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAIBORYGCJZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199589-63-3 | |

| Record name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Synthesis Pathways of 1-(Aminomethyl)cyclohexanecarboxylic Acid Hydrochloride

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the primary synthetic pathways for 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride, a critical intermediate in the pharmaceutical industry, most notably for the synthesis of Gabapentin. This document delves into the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. We will explore the industrially prevalent Hofmann rearrangement pathway, alongside alternative routes including the Ritter reaction and direct aminomethylation, offering a comparative analysis to inform process development and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the synthesis of this key molecule.

Introduction: Strategic Importance in Pharmaceutical Synthesis

1-(Aminomethyl)cyclohexanecarboxylic acid is a non-proteinogenic amino acid derivative whose rigid cyclohexane scaffold is a valuable design element in medicinal chemistry. For practical pharmaceutical applications, it is typically prepared and utilized as its hydrochloride salt to enhance stability and aqueous solubility.[1] Its most prominent role is as the immediate precursor to Gabapentin, an active pharmaceutical ingredient (API) widely used for treating epilepsy and neuropathic pain.[2] Consequently, robust, scalable, and economically viable synthetic routes to this intermediate are of paramount importance to the pharmaceutical manufacturing sector.[3]

Primary Industrial Route: The Hofmann Rearrangement Pathway

The most established and industrially validated synthesis of 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride proceeds from 1,1-cyclohexanediacetic acid monoamide via the Hofmann rearrangement. This classic name reaction provides a reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[4][5]

Conceptual Workflow

The synthesis is a multi-step process that begins with the construction of the core diacid framework, followed by selective amidation and the key rearrangement step.

Figure 1: High-level workflow of the Hofmann rearrangement pathway.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

This initial phase constructs the necessary precursor for the rearrangement. The process starts with readily available materials, cyclohexanone and cyanoacetic acid.[6][7]

-

Condensation & Cyclization: Mix cyanoacetic acid with an alkali (e.g., sodium hydroxide) in an aqueous solution. Add cyclohexanone dropwise while maintaining the temperature between 0-15 °C.[6] The reaction proceeds through a condensation, hydrolysis, and decarboxylation sequence to yield an intermediate lactim.[6][7]

-

Acidification: Slowly add a strong acid (e.g., concentrated sulfuric acid) to the reaction mixture, keeping the temperature below 35 °C, followed by heating to 40-60 °C to complete the reaction.[6]

-

Lactim Isolation: Extract the resulting intermediate lactim from the aqueous phase using an appropriate organic solvent such as toluene.[6]

-

Alkaline Hydrolysis: Treat the isolated lactim with an alkali solution (e.g., NaOH) and heat to induce hydrolysis, forming the sodium salt of 1,1-cyclohexanediacetic acid monoamide.[6]

-

Precipitation: Cool the reaction mixture to 0-30 °C and carefully acidify with a strong acid. The 1,1-cyclohexanediacetic acid monoamide will precipitate out of the solution as a crude solid.[6]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure monoamide intermediate.[8]

Protocol 2: Hofmann Rearrangement and Hydrochloride Salt Formation

This is the critical transformation step to generate the final product.

-

Reaction Setup: Prepare a mixture of sodium hypochlorite (15%) and sodium hydroxide (30%).[2] The use of sodium hypochlorite is a common industrial variation on the classical use of bromine.[4]

-

Hofmann Reaction: Add the 1,1-cyclohexanediacetic acid monoamide to the hypochlorite/hydroxide mixture, ensuring the temperature is maintained between 0 °C and 30 °C.[2] The reaction is exothermic and requires careful temperature control. Allow the reaction to proceed for approximately 3 hours at room temperature.[2]

-

Mechanism Insight: The base deprotonates the amide, which then reacts with the halogen source to form an N-haloamide. A second deprotonation is followed by a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming a key isocyanate intermediate.[5][9]

-

Hydrolysis & Acidification: Pour the resulting solution into 32% hydrochloric acid.[2] The isocyanate is hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[9] The hydrochloric acid simultaneously neutralizes the reaction mixture and forms the hydrochloride salt of the product.

-

Isolation: The target 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride precipitates from the acidic solution. It can be isolated by filtration.

-

Purification: If necessary, decompose any excess chlorine with an aqueous solution of sodium bisulfite. The final product can be further purified by stirring at 40-60 °C for several hours before final filtration and drying.[2]

Alternative Synthetic Pathways

While the Hofmann rearrangement is dominant, other routes have been developed, offering different advantages and challenges.

Ritter Reaction Pathway

The Ritter reaction provides an alternative method for forming amides by reacting a nitrile with a source of a stable carbenium ion, such as a tertiary or benzylic alcohol, in the presence of a strong acid.[10][11]

Conceptual Workflow:

Figure 2: Conceptual workflow of a potential Ritter reaction pathway.

Causality and Protocol Considerations:

-

Carbocation Formation: A suitable starting material, such as a tertiary alcohol on the cyclohexane ring, is protonated by a strong acid (e.g., sulfuric acid) and loses water to form a stable carbenium ion.[11][12]

-

Nucleophilic Attack: The nitrogen atom of a nitrile attacks the carbocation, forming a nitrilium ion intermediate.[10][12]

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the nitrilium ion to form an N-alkyl amide.[11]

-

Final Conversion: This amide intermediate would then require hydrolysis to cleave the amide bond, yielding the free amine, followed by treatment with HCl to form the final hydrochloride salt.

While elegant, this route's industrial application for this specific target may be hampered by the need for highly acidic conditions and the handling of toxic nitrile reagents.

Direct Aminomethylation and Oxidation Pathway

A more direct, albeit lower-yielding, approach begins with cyclohexanone.

-

Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride in a Mannich-type reaction to produce 1-aminomethyl-cyclohexanol.[1] This reaction is typically conducted at a moderate temperature of 60–80 °C.[1]

-

Oxidation: The resulting amino alcohol intermediate is then oxidized using a strong oxidizing agent, such as potassium permanganate or chromium trioxide, to convert the alcohol functional group into a carboxylic acid.[1]

-

Salt Formation: The resulting free amino acid is treated with hydrochloric acid to form the stable hydrochloride salt.[1]

This pathway is conceptually simple but often suffers from challenges related to the control of the oxidation step and the use of stoichiometric amounts of heavy metal oxidants, which are environmentally undesirable.

Comparative Analysis of Synthesis Strategies

The selection of a synthetic pathway is a multifactorial decision based on efficiency, cost, safety, and scalability.

| Feature | Hofmann Rearrangement | Ritter Reaction | Aminomethylation/Oxidation |

| Starting Materials | Cyclohexanone, Cyanoacetic Acid[6] | Tertiary Alcohol, Nitrile[11] | Cyclohexanone, Formaldehyde[1] |

| Key Reaction | Amide to Amine Rearrangement[4] | Nitrile addition to Carbocation[10] | Mannich Reaction & Oxidation[1] |

| Industrial Scalability | High; well-established process[2] | Moderate; requires strict acid control | Low; oxidation step is problematic |

| Key Reagents | NaOCl / NaOBr, Strong Base/Acid[2] | Strong Acid (H₂SO₄), Nitriles[11] | Strong Oxidants (KMnO₄, CrO₃)[1] |

| Safety/Enviro. Concerns | Halogenated reagents, exothermic | Highly corrosive acids, toxic nitriles | Use of heavy metal oxidants |

| Typical Yields | Good to Excellent | Variable | Often Lower |

Conclusion and Future Directions

The synthesis of 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride is a mature field, with the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide standing as the most reliable and industrially practiced method. Its advantages lie in the use of accessible starting materials and a well-understood, scalable reaction sequence. Alternative pathways, such as the Ritter reaction or direct oxidation, offer fewer steps but introduce significant challenges related to harsh reaction conditions, reagent toxicity, and environmental impact that have limited their large-scale adoption.

Future innovation in this area will likely focus on the principles of green chemistry. This includes the development of catalytic methods that avoid stoichiometric, hazardous reagents, the implementation of continuous flow processes to improve safety and control over exothermic steps like the Hofmann rearrangement, and the exploration of biocatalytic routes that could offer high selectivity under mild conditions. For drug development professionals, a thorough understanding of these established pathways is essential for process optimization, cost management, and ensuring a robust supply chain for critical pharmaceutical intermediates.

References

- WO2021107047A1 - Method for producing 4-(aminomethyl)

- US6846950B2 - Process for synthesis of 1-(aminomethyl)

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P

- US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.

-

Patil, P., et al. (2021). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications. [Link]

- US7071356B1 - Process for the preparation of 1-(aminomethyl)

-

Ritter Reaction - Organic Chemistry Portal. [Link]

- CN112592289A - Preparation method of gabapentin intermediate - Google P

-

Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology - ACS Publications. [Link]

-

Ritter reaction - Wikipedia. [Link]

-

Hofmann Rearrangement Explained | PDF | Science & Mathematics - Scribd. [Link]

-

Preparation method of gabapentin intermediate - Eureka | Patsnap. [Link]

- WO 2005/044779 A2 - Process for the preparation of 1,1-cyclohexanediacetic acid monoamide.

-

Ritter Reaction - Organic Chemistry Portal. [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]

- CN101417975A - Method for preparing gabapentin intermediate - Google P

- WO2003002517A1 - Process for the preparation of 1.

-

A Process For The Preparation Of Gabapentin Hydrochloride - Quick Company. [Link]

-

Hofmann Rearrangement - Chemistry Steps. [Link]

Sources

- 1. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3 | Benchchem [benchchem.com]

- 2. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]

- 3. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]

- 7. Preparation method of gabapentin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Ritter Reaction [organic-chemistry.org]

- 11. Ritter reaction - Wikipedia [en.wikipedia.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

properties of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride

An In-Depth Technical Guide to 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a bicyclic amino acid derivative that serves as a versatile intermediate in synthetic and medicinal chemistry.[1] Structurally, it is characterized by a cyclohexane ring with both an aminomethyl (-CH₂NH₂) and a carboxylic acid (-COOH) group attached to the same carbon atom.[1] The formation of the hydrochloride salt is a critical modification that significantly enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent reactions and formulations.[1]

This compound is a positional isomer of the well-known antifibrinolytic drug, tranexamic acid. In tranexamic acid, the aminomethyl and carboxylic acid groups are located at positions 1 and 4 of the cyclohexane ring.[1] This structural difference is crucial, as the 1,1-substitution pattern in this compound results in steric hindrance that prevents it from exhibiting the same lysine-mimetic binding and antifibrinolytic activity as its 1,4-isomer.[1] Consequently, its primary value lies not in direct therapeutic application but as a foundational building block for creating more complex molecules and derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and safety considerations for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. The hydrochloride salt form is specifically designed to improve handling and utility in aqueous-based systems.

| Property | Value | Source(s) |

| CAS Number | 1199589-63-3 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| IUPAC Name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | [1] |

| SMILES Notation | C1(CCCCC1)(CN)C(=O)O.Cl | [1] |

| InChIKey | UAFHRUBCOQPFFM-UHFFFAOYSA-N | [1] |

| Solubility | Enhanced solubility in polar solvents due to the hydrochloride salt. | [1] |

| Thermal Stability | Stable at temperatures greater than 250 °C. | [1] |

| pH Stability | Stable in a pH range of 3–9. | [1] |

Synthesis and Purification

The most common and scalable method for producing this compound is the classical aminomethylation and oxidation route starting from cyclohexanone. This multi-step process is valued for its use of readily available starting materials.

Synthetic Workflow

The synthesis involves three primary stages: aminomethylation of the starting ketone, oxidation of the resulting alcohol intermediate, and final conversion to the hydrochloride salt. The rationale for this sequence is to first introduce the required nitrogen functionality and then oxidize the ring to create the carboxylic acid, with the final step ensuring the product is stable and easy to handle.

Caption: Synthetic pathway for 1-Aminomethyl-cyclohexanecarboxylic acid HCl.

Detailed Protocol

-

Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride.[1] This reaction is typically conducted at a moderate temperature range of 60–80 °C to promote the formation of the 1-aminomethyl-cyclohexanol intermediate while minimizing the occurrence of side products.[1]

-

Oxidation: The intermediate alcohol is then oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide.[1] This step converts the hydroxyl group to a carboxylic acid, yielding the free acid form of the target molecule.

-

Hydrochloride Salt Formation: The resulting 1-aminomethyl-cyclohexanecarboxylic acid is treated with aqueous hydrochloric acid.[1] This acidification step protonates the amino group, forming the hydrochloride salt. This conversion is crucial as it significantly improves the compound's solubility and stability, which simplifies the final purification process.[1]

-

Purification: High purity is typically achieved through recrystallization from polar solvents. This method is effective for removing unreacted starting materials and byproducts without resorting to more complex chromatographic techniques.[1]

Mechanism of Action and Biological Relevance

Unlike its structural isomer, tranexamic acid, this compound is not an antifibrinolytic agent.[1] Tranexamic acid's therapeutic effect stems from its ability to mimic lysine and bind to the lysine-binding sites on plasminogen, thereby preventing its activation to plasmin.[1] In 1-Aminomethyl-cyclohexanecarboxylic acid, the placement of both functional groups on the same carbon atom creates steric hindrance that prevents this specific interaction.[1]

However, the compound's functional groups—the aminomethyl and carboxylic acid moieties—are capable of engaging in molecular interactions. The aminomethyl group can act as a hydrogen bond donor, while the carboxylate can act as a hydrogen bond acceptor and participate in electrostatic interactions.[1] These properties suggest that the molecule and its derivatives can be designed to interact with various biological targets, such as enzymes or receptors, making it a valuable scaffold in drug discovery.[1]

Caption: Conceptual molecular interactions of the compound's functional groups.

Applications in Research and Development

The primary utility of this compound is as a synthetic precursor. Its rigid cyclohexane backbone and dual functionality make it an attractive starting point for generating libraries of novel compounds.

-

Pharmaceutical Intermediate: It serves as a key intermediate for creating protected derivatives, such as N-Boc analogs, which are then used in more complex synthetic schemes.[1]

-

Derivative Synthesis: Researchers have used this compound to synthesize various derivatives and evaluate their pharmacological properties. Studies have shown that modifications to the core structure can lead to derivatives with improved potency against specific enzymatic targets compared to the parent compound.[1]

Analytical and Quality Control

Ensuring the purity and identity of this compound is essential for its use in research and development. High-performance liquid chromatography (HPLC) is the standard method for quantification and quality control.

HPLC Workflow

A validated HPLC method provides a reliable system for assessing the purity of each synthesized batch, ensuring consistency and adherence to quality standards.

Caption: Standard HPLC workflow for quality control analysis.

Recommended HPLC Protocol

-

Column: A Kromasil C18 column is typically used for separation.[1]

-

Mobile Phase: The mobile phase consists of a mixture of potassium phosphate buffer and methanol.[1] The buffer maintains a stable pH, which is critical for achieving reproducible retention times for an ionizable compound like this.

-

Detection: The compound is monitored using a UV detector set to a wavelength of 207 nm.[1]

-

Analysis: The resulting chromatogram is analyzed to determine the peak area, which is proportional to the concentration of the compound. This allows for accurate quantification and the identification of any impurities.[1]

Safety and Handling

Based on available safety data sheets, this compound is classified as hazardous. Professionals handling this substance must adhere to strict safety protocols to minimize risk.

| Hazard Class | GHS Hazard Statement(s) | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [2][3] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | [2][3] |

Precautionary Measures and First Aid

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[3][4]

-

Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[1][4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4]

References

- This compound | 1199589-63-3 | Benchchem. (URL: )

- WO/2004/031126 A PROCESS FOR SYNTHESIS OF 1-(AMINOMETHYL)

- Methyl 1-aminocyclohexane-1-carboxyl

- US6846950B2 - Process for synthesis of 1-(aminomethyl)

- cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride - PubChem. (URL: )

- 4-(Aminomethyl)-1-cyclohexene-1- carboxylic Acid, HCL form - ChemBK. (URL: )

- SAFETY D

- Safety D

- Safety d

- Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: )

- AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA - j-stage. (URL: )

- Safety D

- 1-(Aminomethyl)cyclohexane-1-carboxylic acid | C8H15NO2 | CID 13984308 - PubChem. (URL: )

- SAFETY D

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride

Introduction

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, a synthetic amino acid analogue, represents a cornerstone in the management of hyperfibrinolytic states. Structurally similar to lysine, its primary therapeutic action is rooted in its potent antifibrinolytic properties. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, physiological consequences, and the experimental methodologies used to elucidate its activity. The compound is widely recognized by its non-proprietary name, Tranexamic Acid (TXA), and for clarity, will be referred to as such throughout this guide.[1][2][3]

Part 1: The Primary Mechanism - Potent Antifibrinolysis

The hemostatic system is a delicate balance between clot formation (coagulation) and clot breakdown (fibrinolysis). While coagulation is essential to prevent blood loss following vascular injury, uncontrolled fibrinolysis can lead to premature clot dissolution and subsequent hemorrhage. Tranexamic acid's principal mechanism of action is the potent inhibition of fibrinolysis.[4][5][[“]]

The Fibrinolytic Cascade: A Brief Overview

To comprehend the action of tranexamic acid, a foundational understanding of the fibrinolytic pathway is essential. This cascade is initiated to dissolve fibrin clots once they are no longer needed. A key player in this process is plasmin , a serine protease that degrades the fibrin mesh of a clot.[5] Plasmin, however, circulates in an inactive zymogen form called plasminogen . The conversion of plasminogen to plasmin is mediated by plasminogen activators, primarily tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[7][8]

Tranexamic Acid's Molecular Target: Lysine Binding Sites on Plasminogen

The interaction between plasminogen and fibrin is crucial for localized fibrinolysis. This interaction is mediated by specific lysine-binding sites (LBS) present on the plasminogen molecule.[7] It is at these sites that tranexamic acid exerts its primary effect.

As a synthetic analog of lysine, tranexamic acid competitively and reversibly binds to the lysine-binding sites on plasminogen.[7][8][9][10] This binding prevents plasminogen from attaching to the fibrin clot.[[“]] Consequently, the activation of plasminogen to plasmin at the clot surface is significantly inhibited.[4][9] This blockade of plasminogen's interaction with fibrin is the cornerstone of tranexamic acid's antifibrinolytic action, leading to the stabilization of the fibrin clot and a reduction in bleeding.[4][[“]]

The potency of tranexamic acid is noteworthy, being approximately 7 to 10 times more potent than its predecessor, epsilon-aminocaproic acid (EACA).[11]

Visualization of the Antifibrinolytic Mechanism

The following diagram illustrates the inhibitory effect of Tranexamic Acid on the fibrinolytic pathway.

Caption: Inhibition of Fibrinolysis by Tranexamic Acid.

Quantitative Aspects of Tranexamic Acid's Antifibrinolytic Activity

The efficacy of tranexamic acid is concentration-dependent. A plasma concentration of approximately 100 mg/L is required to achieve a 98-100% reduction in fibrinolytic activity.[11]

| Parameter | Value | Reference |

| Potency vs. EACA | 7-10 times more potent | [11] |

| Effective Plasma Concentration | ~100 mg/L for 98-100% inhibition | [11] |

| Dissociation Constant (Plasmin) | 3.5 x 10-5 M | [12] |

| Molar Binding Ratio (Plasmin) | 1.5-1.6 moles TXA per mole protein | [12] |

Part 2: A Secondary Mechanism - Modulation of GABAA Receptors

While the antifibrinolytic activity of tranexamic acid is its primary and most well-understood mechanism, emerging evidence suggests a secondary mode of action involving the central nervous system. Specifically, tranexamic acid has been shown to interact with γ-aminobutyric acid type A (GABAA) receptors.[13]

GABAA Receptors: The Brain's Primary Inhibitory Gateway

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system.[14] Its effects are primarily mediated through GABAA receptors, which are ligand-gated ion channels.[15] When GABA binds to these receptors, it causes an influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.[15]

Tranexamic Acid as a GABAA Receptor Antagonist

Studies have demonstrated that tranexamic acid can act as a competitive antagonist at the GABA binding site of GABAA receptors.[13] This means that it binds to the same site as GABA but does not activate the receptor. Instead, it blocks GABA from binding, thereby inhibiting its inhibitory effects. This antagonistic action can lead to a state of hyperexcitability in the central nervous system.[13]

It is important to note that this effect is observed at concentrations that may be achieved with high doses or direct application to the central nervous system. The clinical significance of this GABAA receptor antagonism in routine therapeutic use is still an area of active investigation.

Visualization of GABAA Receptor Antagonism

The following diagram illustrates the antagonistic effect of Tranexamic Acid on the GABAA receptor.

Caption: Tranexamic Acid's Antagonistic Action on GABAA Receptors.

Part 3: Experimental Protocols for Mechanistic Elucidation

The mechanisms of action of tranexamic acid have been delineated through a variety of in vitro and ex vivo experimental assays. Below are detailed protocols for key experiments used to characterize its antifibrinolytic and GABAergic activities.

Protocol for In Vitro Clot Lysis Assay

This assay is fundamental for assessing the antifibrinolytic activity of a compound.[16]

Objective: To determine the ability of tranexamic acid to inhibit the lysis of a pre-formed plasma clot.

Materials:

-

Citrated human plasma

-

Thrombin solution

-

Tissue plasminogen activator (t-PA)

-

Tranexamic acid solutions of varying concentrations

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of tranexamic acid in a suitable buffer.

-

In a 96-well plate, add citrated plasma to each well.

-

Add the different concentrations of tranexamic acid to the respective wells. Include a control well with no tranexamic acid.

-

Initiate clot formation by adding thrombin solution to all wells.

-

Allow the clots to form at 37°C.

-

Induce fibrinolysis by adding t-PA to all wells.

-

Immediately begin monitoring the change in optical density at 405 nm over time using a plate reader. The decrease in absorbance corresponds to clot lysis.

-

Plot the absorbance values against time for each concentration of tranexamic acid. The delay or inhibition of the decrease in absorbance indicates antifibrinolytic activity.

Protocol for GABAA Receptor Binding Assay

This assay is used to investigate the interaction of a compound with the GABAA receptor.[17][18]

Objective: To determine if tranexamic acid can displace a radiolabeled ligand from the GABAA receptor, indicating competitive binding.

Materials:

-

Rat brain membranes (source of GABAA receptors)

-

[3H]-Muscimol (radiolabeled GABAA agonist)

-

Tranexamic acid solutions of varying concentrations

-

GABA solution (for determining non-specific binding)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.[18]

-

In a series of tubes, add the brain membrane preparation.

-

Add a fixed concentration of [3H]-Muscimol to all tubes.

-

Add increasing concentrations of tranexamic acid to the experimental tubes.

-

To a set of control tubes, add a high concentration of unlabeled GABA to determine non-specific binding.

-

Incubate the tubes on ice to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of tranexamic acid by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of tranexamic acid to determine the IC50 value (the concentration of tranexamic acid that inhibits 50% of the specific binding of [3H]-Muscimol).

Conclusion

This compound, or tranexamic acid, is a well-established antifibrinolytic agent with a clearly defined primary mechanism of action. Its ability to competitively inhibit the binding of plasminogen to fibrin is the cornerstone of its therapeutic efficacy in managing bleeding conditions. Furthermore, the exploration of its secondary mechanism as a GABAA receptor antagonist opens new avenues for research into its neurological effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other compounds targeting the intricate pathways of hemostasis and neurotransmission.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tranexamic Acid? Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of tranexamic acid. Tranexamic acid is a synthetic... Retrieved from [Link]

-

Dr.Oracle. (2025, April 5). What is the mechanism of action of Tranexamic Acid (TXA)? Retrieved from [Link]

-

RxList. (2021, July 29). How Do Antifibrinolytic Agents Work? Retrieved from [Link]

-

StatPearls. (2025, April 26). Tranexamic Acid. NCBI Bookshelf. Retrieved from [Link]

-

Practical-Haemostasis.com. (2022, September 27). Plasminogen Assays. Retrieved from [Link]

-

DermNet. (n.d.). Tranexamic acid. Retrieved from [Link]

-

Consensus. (n.d.). Mechanisms of antifibrinolytic agents in hemostasis. Retrieved from [Link]

- Levy, J. H., et al. (2018).

- Scurr, J. H., & Kakkar, V. V. (1979). Antifibrinolytics. British Journal of Hospital Medicine, 22(3), 258-264.

- Hira, K., et al. (1997). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans.

- Okamoto, S., & Okamoto, U. (1962). AMINO METHYL CYCLOHEXANE CARBOXYLIC ACID (AMCHA), A NEW SYNTHETIC FIBRINOLYTIC INHIBITOR. The Keio Journal of Medicine, 11, 105-115.

- Furtmüller, R., et al. (2002). Tranexamic acid, a widely used antifibrinolytic agent, causes convulsions by a gamma-aminobutyric acid(A) receptor antagonistic effect. Journal of Pharmacology and Experimental Therapeutics, 301(1), 168-173.

- Enna, S. J., & Snyder, S. H. (1976). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6:Unit 6.4.

- Goldenberg, N. A., et al. (2014). Fibrin Clot Formation and Lysis in Plasma. Journal of Visualized Experiments, (85), e51396.

-

Practical-Haemostasis.com. (2022, September 27). Fibrinolysis: Euglobulin Clot Lysis Time [ECLT]. Retrieved from [Link]

-

PDSP. (n.d.). GABA Receptor Binding Assay Protocol. Retrieved from [Link]

-

ResearchGate. (2025, August 9). γ-Aminobutyric Acid(C) (GABA C ) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates. Retrieved from [Link]

-

ResearchGate. (2025, August 6). GABA transporter lysine 448: A key residue for tricyclic antidepressants interaction. Retrieved from [Link]

- Christensen, U., & Müllertz, S. (1985). Zymogen-activation kinetics. Modulatory effects of trans-4-(aminomethyl)cyclohexane-1-carboxylic acid and poly-D-lysine on plasminogen activation. The Biochemical Journal, 225(1), 143-151.

-

Stroke. (n.d.). Antifibrinolytic Activity During Administration of Epsilon-Aminocaproic Acid. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). tranexmic acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

- Al-shehri, A. M., et al. (2022). A novel ex vivo approach for measuring plasminogen activation upon established plasma clots. Research and Practice in Thrombosis and Haemostasis, 6(5), e12762.

-

Fibrinolysis Evaluation. (n.d.). Retrieved from [Link]

- Abdalla, W., et al. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic Chemistry, 136, 106561.

-

StatPearls. (2025, February 18). GABA Receptor. NCBI Bookshelf. Retrieved from [Link]

- Chang, Y. F., & Gao, X. M. (1995). L-lysine is a barbiturate-like anticonvulsant and modulator of the benzodiazepine receptor. Neurochemical Research, 20(8), 931-937.

-

BioAssay Systems. (n.d.). QuantiChrom™ Plasmin Assay Kit. Retrieved from [Link]

- Omar, A., et al. (2014). In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy.

-

Hemophilia News Today. (n.d.). Antifibrinolytics. Retrieved from [Link]

-

MDPI. (n.d.). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. Retrieved from [Link]

-

Frontiers. (n.d.). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? Retrieved from [Link]

-

ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and... Retrieved from [Link]

-

MDPI. (n.d.). Phenolics as GABAA Receptor Ligands: An Updated Review. Retrieved from [Link]

-

Discipline of Anaesthesiology, Pain Medicine & Critical Care. (n.d.). 04 Antifibrinolytics. Retrieved from [Link]

-

WFH. (n.d.). PART 12 Fibrinolysis Lab Investigation. Retrieved from [Link]

-

Bio-Techne. (n.d.). t-Plasminogen Activator/tPA Activity Assay Kit (Colorimetric) (KA0974). Retrieved from [Link]

- Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1849-1856.

-

ResearchGate. (2025, August 7). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Retrieved from [Link]

-

Frontiers. (n.d.). Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin. Retrieved from [Link]

- Katsuta, Y., et al. (2005). trans-4-(Aminomethyl)cyclohexane carboxylic acid methylamide (t-AMCHA methylamide) inhibits the physical interaction between urokinase-type plasminogen activator and stratum corneum, and accelerates the recovery of barrier function.

- Iwamoto, M. (1975). Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin.

Sources

- 1. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMINO METHYL CYCLOHEXANE CARBOXYLIC ACID (AMCHA), A NEW SYNTHETIC FIBRINOLYTIC INHIBITOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tranexmic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 5. How Do Antifibrinolytic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. consensus.app [consensus.app]

- 7. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifibrinolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 12. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tranexamic acid, a widely used antifibrinolytic agent, causes convulsions by a gamma-aminobutyric acid(A) receptor antagonistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDSP - GABA [kidbdev.med.unc.edu]

solubility of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride

An In-Depth Technical Guide to the Solubility of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride

Authored by a Senior Application Scientist

Introduction

This compound is a derivative of a bicyclic amino acid, structurally related to the well-known antifibrinolytic agent, tranexamic acid.[1][2] Its utility as a pharmaceutical intermediate and a subject of medicinal chemistry research underscores the importance of thoroughly characterizing its physicochemical properties.[1] Among these, solubility is a cornerstone parameter that dictates the compound's behavior in both biological and manufacturing contexts. Aqueous solubility is a critical factor that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its bioavailability.[3]

This technical guide provides a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals, offering not just data but also the underlying scientific principles and field-proven experimental methodologies. We will explore its solubility profile in various media, the factors that govern it, and the robust protocols for its empirical determination.

Core Physicochemical Characteristics

Understanding the molecular structure and fundamental properties of this compound is essential to interpreting its solubility behavior. The molecule features a cyclohexane ring with both an aminomethyl (-CH₂NH₂) and a carboxylic acid (-COOH) group attached to the same carbon atom.[1] The presence of the hydrochloride salt significantly enhances its polarity and, consequently, its solubility in polar solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1][4][5] |

| IUPAC Name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | [1] |

| CAS Number | 1199589-63-3 | [1] |

| Structure | A cyclohexane ring substituted at the C1 position with both an aminomethyl and a carboxylic acid group. | [1] |

The zwitterionic potential of the amino acid moiety, combined with its formation as a hydrochloride salt, makes its solubility highly dependent on the pH of the aqueous medium.

Aqueous Solubility Profile

The solubility of a compound is influenced by its structure and the solution's conditions, including pH, co-solvents, ionic strength, time, and temperature.[6] For ionizable compounds like this compound, pH is a dominant factor.

The Critical Role of pH

The solubility of ionizable drugs can be significantly affected by the pH of the environment.[7] As an amino acid hydrochloride, this compound possesses both a basic amino group and an acidic carboxylic acid group. Its net charge and, therefore, its interaction with water molecules change with the pH of the solution.

-

Low pH (Acidic): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge. The compound exists as a cationic species.

-

Intermediate pH (near Isoelectric Point): The carboxylic acid group deprotonates (-COO⁻), while the amino group remains protonated (-NH₃⁺), forming a zwitterion with no net charge. Solubility is typically at its minimum at or near the isoelectric point.

-

High pH (Basic): The amino group deprotonates (-NH₂), and the carboxylic acid group remains deprotonated (-COO⁻), resulting in a net negative charge. The compound exists as an anionic species.

The hydrochloride salt form ensures that in neutral water, the compound is readily ionized, contributing to high aqueous solubility. A structural analog, tranexamic acid, is described as "freely soluble in water," suggesting a similar high solubility for its hydrochloride salt.[8][9]

Effect of Temperature

Solubility in Organic and Other Solvent Systems

The highly polar nature of this compound dictates its limited solubility in non-polar organic solvents.

-

Polar Protic Solvents: Based on data for tranexamic acid, solubility is expected to be very low in alcohols like ethanol.[8]

-

Polar Aprotic Solvents: Tranexamic acid is sparingly soluble in solvents like DMSO and dimethylformamide.[11]

-

Non-Polar Solvents: It is expected to be practically insoluble in non-polar solvents such as diethyl ether.[8]

This profile is critical for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization), and formulation. For instance, recrystallization might employ a polar solvent mixture like ethanol/water to achieve high purity.[1]

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility determination is fundamental in drug discovery and development.[12] Two primary types of solubility are measured: thermodynamic and kinetic. Thermodynamic solubility is crucial for lead optimization and formulation, while kinetic solubility is better suited for high-throughput screening in early discovery.[6][12]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[13][14] The shake-flask method is the gold standard for this measurement.

Causality Behind Experimental Choices: This method uses the solid, crystalline form of the compound and allows sufficient time (typically 24 hours or more) to ensure a true equilibrium is reached between the dissolved and undissolved states.[12][15] This is vital for obtaining data relevant to formulation development, where long-term stability in solution is key.[15]

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.[15] The excess solid is necessary to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) to the vial.[15]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours).[13][15] This long incubation ensures the system reaches equilibrium.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the supernatant by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.[12] This step is critical to ensure no solid particles are carried over into the sample for analysis.

-

Quantification: Dilute the clear supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[13][14]

-

Data Analysis: Prepare a standard curve using known concentrations of the compound. Calculate the solubility in mg/mL or µM based on the concentration measured in the saturated supernatant.[13]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of how readily a compound, predissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[13][16]

Causality Behind Experimental Choices: In early drug discovery, compounds are often stored in DMSO stock solutions for automated screening.[12][17] This assay mimics the process of diluting these stock solutions into aqueous assay buffers. A low kinetic solubility can lead to compound precipitation in biological assays, causing unreliable results.[16] The shorter incubation time (e.g., 2 hours) is a practical concession for high-throughput needs.[12][17]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).[13][17]

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[17]

-

Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentration. The final DMSO concentration should be low (e.g., 1-2%) to minimize its co-solvent effect.[16]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1.5 - 2 hours).[16][17]

-

Precipitate Detection/Quantification:

-

Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate.[6][17]

-

Direct UV/LC-MS: Filter the solutions through a filter plate to remove any precipitate.[13][16] Measure the concentration of the compound remaining in the filtrate using a UV plate reader or by LC-MS/MS analysis.[12][13][17]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed (nephelometry) or the concentration measured in the filtrate.

Caption: Workflow for Kinetic Solubility Determination.

Synthesis of Factors Influencing Solubility

The is not a single value but a multifactorial property. The interplay between the compound's intrinsic properties and the external environment dictates its dissolution behavior.

Caption: Interplay of factors governing solubility.

Conclusion

This compound is a polar molecule whose hydrochloride salt form confers high solubility in aqueous media. This solubility is highly dependent on pH, a characteristic stemming from its amino acid structure. Conversely, it exhibits poor solubility in less polar organic solvents. A thorough understanding and empirical determination of both its thermodynamic and kinetic solubility are indispensable for its successful application in pharmaceutical research and development. The choice of methodology—whether the equilibrium-focused shake-flask method or a high-throughput kinetic assay—must be aligned with the specific question being addressed, from guiding medicinal chemistry efforts to developing a stable final formulation. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently assess and leverage the solubility characteristics of this important compound.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. (2022). Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Available from: [Link]

-

Al-Sabha, W. (2015). Estimation and determination of spectrophotometric determination for tranexamic acid in pharmaceutical preparation by using chel. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Chemsrc. cis-4-aminomethyl-1-cyclohexanecarboxylic acid | CAS#:1197-17-7. Available from: [Link]

-

Japanese Pharmacopoeia. Official Monographs for Part I / Tranexamic Acid. Available from: [Link]

-

Scribd. RA083-Tranexamic Acid. Available from: [Link]

-

PharmaCompass. Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid. Available from: [Link]

-

PubChem. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Available from: [Link]

-

Mishra, P., & Dolly, A. (2005). Spectrophotometric Determination of Tranexamic acid in Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

PubChem. 1-(Aminomethyl)cyclohexane-1-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. 1-Aminocyclohexanecarboxylic acid. PubChem Compound Database. Available from: [Link]

-

PubChem. (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate. Available from: [Link]

- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

Sugano, K. (2018). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. ResearchGate. Available from: [Link]

-

Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed. Available from: [Link]

-

Zhou, L., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. Available from: [Link]

-

Amend, E., & Helgeson, H. C. (2000). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. Available from: [Link]

-

Molekula. trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid). Available from: [Link]

Sources

- 1. This compound | 1199589-63-3 | Benchchem [benchchem.com]

- 2. 4-(Aminomethyl)cyclohexanecarboxylic acid; Cyclohexanecarboxylic acid, 4-(aminomethyl)-, trans-; Trans-1-(Aminomethyl)cyclohexane-4-carboxylic acid; Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride | C8H16ClNO2 | CID 12721443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. molekula.com [molekula.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. enamine.net [enamine.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. evotec.com [evotec.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Structural Analogs of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride (Tranexamic Acid)

Executive Summary

1-Aminomethyl-cyclohexanecarboxylic acid, widely known as Tranexamic Acid (TXA), is a cornerstone of antifibrinolytic therapy. As a synthetic analog of the amino acid lysine, its clinical efficacy in controlling hemorrhage is well-established.[1][2][3] However, the quest for enhanced therapeutic profiles—improved potency, selectivity, and pharmacokinetics—drives the ongoing exploration of its structural analogs. This guide provides an in-depth technical overview of the core principles guiding the design of TXA analogs, details structure-activity relationships (SAR), presents novel analog classes, and furnishes detailed experimental protocols for their synthesis and evaluation. Our focus is to bridge foundational knowledge with actionable insights for professionals engaged in the discovery and development of next-generation antifibrinolytic agents.

The Core Moiety: Understanding Tranexamic Acid (TXA)

Chemical Structure and Isomerism

Tranexamic acid is chemically trans-4-(aminomethyl)cyclohexanecarboxylic acid.[3] The hydrochloride salt is a common pharmaceutical formulation. The molecule's therapeutic activity is critically dependent on its stereochemistry; the trans isomer, where the aminomethyl and carboxylic acid groups are on opposite sides of the cyclohexane ring, is the active form.[4] This specific spatial arrangement is paramount for effective binding to its biological target.

Mechanism of Antifibrinolytic Action

The primary mechanism of TXA is the competitive inhibition of plasminogen activation.[1][2] The fibrinolytic system is a crucial cascade that dissolves blood clots. Its key enzyme, plasmin, is generated from its zymogen precursor, plasminogen, by activators like tissue plasminogen activator (tPA).[5][6]

Plasminogen contains specific regions called lysine-binding sites (LBS) within its kringle domains.[7][8] These sites are essential for binding to lysine residues on the surface of fibrin clots, a step that localizes and enhances plasminogen activation. TXA, by mimicking the structure of lysine, reversibly binds to these LBSs on plasminogen.[9] This occupation of the LBSs prevents plasminogen from binding to fibrin, thereby potently inhibiting its conversion to plasmin and preserving the fibrin clot structure.[1][5] At higher concentrations, TXA can also non-competitively inhibit plasmin directly, though this is a much weaker effect.[10][11]

Caption: Mechanism of action of Tranexamic Acid (TXA) and its analogs.

Rationale for the Development of Structural Analogs

While TXA is highly effective, there are compelling reasons to pursue the development of structural analogs:

-

Enhanced Potency: Developing compounds with higher affinity for plasminogen's LBS could lead to lower effective doses, potentially reducing off-target effects and improving patient convenience.[5]

-

Improved Pharmacokinetics: TXA has a relatively short half-life and is primarily eliminated renally.[9] Analogs with modified physicochemical properties could offer improved oral bioavailability, longer duration of action, or alternative metabolic pathways.

-

Increased Selectivity: While generally safe, high doses of TXA have been associated with side effects, including a risk of seizures, potentially due to off-target interactions with GABA and glycine receptors.[2][12] Analogs with greater selectivity for plasminogen could mitigate these risks.

-

Novel Therapeutic Applications: Beyond hemostasis, plasmin is implicated in inflammation, cell migration, and tumor metastasis.[1][13] Highly potent and selective analogs could be developed to target these pathways with greater precision.

Core Principles of Analog Design: Structure-Activity Relationships (SAR)

The design of effective TXA analogs is governed by a clear set of SAR principles centered on mimicking the key binding interactions of lysine within the LBS of plasminogen's kringle domains.

-

The Pharmacophore: The essential pharmacophore consists of a cationic ammonium group (-NH3+) and an anionic carboxylate group (-COO-). The spatial distance between these two charged centers is the most critical factor for binding affinity.

-

Optimal Distance: Studies have shown that optimal binding to the LBS is achieved when the distance between the amino and carboxyl carbons is approximately 0.68 nm.[14] This corresponds well to the length of omega-amino acids with five or six carbon atoms, such as 6-aminohexanoic acid (also known as epsilon-aminocaproic acid, EACA) and TXA.[14]

-

Role of the Cyclohexane Ring: The cyclohexane ring in TXA serves as a rigid scaffold. This conformational constraint pre-organizes the aminomethyl and carboxylic acid groups into the optimal trans orientation for binding, reducing the entropic penalty upon binding compared to more flexible linear analogs like EACA. This rigidity is a key reason why TXA is approximately 10 times more potent than EACA.[3][15]

-

Impact of Substituents: The presence of polar groups on the α and β positions of the carbon chain is known to decrease binding affinity, highlighting the importance of the hydrophobic nature of the scaffold.[14]

A Case Study in Analog Innovation: 1,2,3-Triazole Derivatives

Recent research has moved beyond simple modifications of the cyclohexane scaffold to develop entirely new molecular frameworks that retain the essential pharmacophoric features of TXA. A promising example is a series of compounds incorporating a 1,2,3-triazole ring.[5]

Design and Synthesis

This novel class of antifibrinolytics was designed to mimic the key structural features of TXA. The design replaces the carboxylate group with a bioisosteric 1,2,4-oxadiazolone ring, which acts as an acidic mimic to interact with arginine residues in the LBS pocket.[5] The aminomethyl group is retained, and the rigid cyclohexane scaffold is replaced by a 1,2,3-triazole linker, synthesized via a copper(I)-catalyzed cycloaddition ("click chemistry").[5]

Caption: General synthetic workflow for 1,2,3-triazole analogs.[5]

Comparative Efficacy

In vitro clot lysis assays using human plasma demonstrated that the lead compound from this triazole series exhibited significantly enhanced antifibrinolytic activity compared to TXA.[5] This highlights the success of the scaffold-hopping strategy in identifying novel, potent inhibitors.

| Compound | Relative Potency (vs. TXA) | Key Structural Features |

| Tranexamic Acid (TXA) | 1.0x | Cyclohexane scaffold, Carboxylic acid |

| Triazole Analog (Lead) | ~2.5x | 1,2,3-Triazole scaffold, Oxadiazolone ring |

Data synthesized from published findings indicating a 2.5-fold improvement in activity.[5]

Key Experimental Protocols for Analog Development

The development and validation of novel TXA analogs require robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis and in vitro evaluation of these compounds.

Protocol: Synthesis of Tranexamic Acid

This protocol is adapted from established methods and serves as a foundational procedure that can be modified for the synthesis of various analogs.[4][16][17] This specific example starts from ethyl 4-oxocyclohexane-1-carboxylate.

Step 1: Cyanohydrin Formation

-

To a stirred solution of ethyl 4-oxocyclohexane-1-carboxylate (1 eq.) in ethanol at 0-5°C, add a solution of sodium cyanide (1.1 eq.) in water dropwise.

-

Maintain the temperature below 10°C and stir for 3-4 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding acetic acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate.

Step 2: Dehydration

-

Dissolve the cyanohydrin intermediate (1 eq.) in pyridine at 0°C.

-

Add phosphorus oxychloride (POCl3, 1.2 eq.) dropwise, keeping the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.

Step 3: Saponification

-

Dissolve the unsaturated cyano-ester (1 eq.) in methanolic potassium hydroxide (2 eq.).

-

Reflux the mixture for 2-3 hours until saponification is complete (monitored by TLC).

-

Cool the mixture, acidify with concentrated HCl to pH ~2, and extract the product into ethyl acetate.

-

Dry and concentrate the organic phase to yield 4-cyano-cyclohex-3-ene-1-carboxylic acid.

Step 4: Reductive Amination & Hydrogenation

-

Charge a high-pressure autoclave with the cyano-acid (1 eq.), methanolic ammonia, and Raney Nickel catalyst.

-

Pressurize the autoclave with hydrogen gas (e.g., 5-6 Kg/cm²) and heat to 40-50°C.

-

Maintain the reaction for 8-12 hours until the reduction is complete.

-

Cool the reactor, filter the catalyst, and concentrate the filtrate. This yields a mixture of saturated and unsaturated amino acids.

-

Dissolve the mixture in aqueous methanol, add 10% Palladium on Carbon (Pd/C) catalyst, and hydrogenate under pressure to saturate the remaining double bonds.

-

Filter the catalyst and concentrate the solution.

Step 5: Purification

-

Purify the final isomeric mixture by recrystallization from an appropriate solvent system (e.g., acetone-water) to isolate the pure trans-4-aminomethylcyclohexane-1-carboxylic acid (Tranexamic Acid).

Protocol: In Vitro Plasma Clot Lysis Assay (Turbidimetric)

This assay provides a global assessment of antifibrinolytic activity by measuring the formation and subsequent lysis of a fibrin clot in plasma.[18][19]

Materials:

-

Citrated human platelet-poor plasma (PPP).

-

Test compounds (TXA and analogs) dissolved in buffer (e.g., HEPES-buffered saline).

-

Tissue factor (TF) solution (e.g., Innovin) to initiate coagulation.

-

Tissue plasminogen activator (tPA) to induce fibrinolysis.

-

Calcium chloride (CaCl₂) solution (e.g., 100 mM).

-

96-well microtiter plate.

-

Temperature-controlled microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Plate Preparation: Pipette 75 µL of citrated PPP into the wells of a 96-well plate. Add a small volume (e.g., 5-10 µL) of the test compound at various concentrations (or vehicle control) to the appropriate wells.

-

Pre-warming: Incubate the plate at 37°C for at least 3 minutes.

-

Initiation: Prepare a reactant solution containing TF, tPA, and CaCl₂ in buffer. Pre-warm this solution to 37°C.

-

Assay Start: Add 75 µL of the reactant solution to each well to initiate simultaneous coagulation and fibrinolysis.

-

Data Acquisition: Immediately place the plate in the microplate reader (pre-set to 37°C) and begin kinetic reading of absorbance at 405 nm every 45-60 seconds for a duration sufficient to observe clot formation and complete lysis (e.g., 60-180 minutes).

-

Data Analysis: Plot absorbance (OD 405 nm) versus time. The resulting curve will show an increase in turbidity as the clot forms, followed by a decrease as it lyses. Key parameters to analyze include:

-

Time to 50% Lysis: The time taken for the absorbance to decrease to half its maximum value.

-

Area Under the Curve (AUC): Represents the overall clot stability.

-

An increase in lysis time or AUC in the presence of the test compound indicates antifibrinolytic activity.

-

Caption: Experimental workflow for the in vitro plasma clot lysis assay.

Protocol: Chromogenic Plasmin Activity Assay

This assay quantifies the ability of a compound to inhibit plasmin activity directly or to prevent its generation from plasminogen. It uses a synthetic substrate that releases a colored molecule upon cleavage by plasmin.[20][21][22]

Materials:

-

Purified human plasminogen.

-

Plasminogen activator (e.g., streptokinase or uPA).

-

Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA).

-

Assay buffer (e.g., Tris or Phosphate buffer, pH 7.5).

-

Test compounds (TXA and analogs).

-

Stop solution (e.g., 20% acetic acid or 2% citric acid).

-

96-well microtiter plate and plate reader (405 nm).

Procedure (for measuring inhibition of plasminogen activation):

-

Plate Setup: To the wells of a microplate, add assay buffer, plasminogen solution, and the test compound at various concentrations (or vehicle control).

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with plasminogen.

-

Activation: Add the plasminogen activator (e.g., streptokinase) to each well to initiate the conversion of plasminogen to plasmin.

-

Substrate Addition: Immediately add the chromogenic substrate S-2251. The newly formed plasmin will begin to cleave the substrate, releasing para-nitroaniline (pNA).

-

Kinetic Measurement: Place the plate in a reader at 37°C and measure the rate of change in absorbance at 405 nm. The rate of color development is proportional to the plasmin activity.

-

Data Analysis: Calculate the initial rate (V₀) of the reaction for each concentration of the inhibitor. Plot the % inhibition (relative to the vehicle control) against the inhibitor concentration to determine the IC₅₀ value.

Future Directions and Conclusion

The development of structural analogs of tranexamic acid is a vibrant area of medicinal chemistry. The principles of maintaining a critical distance between charged functional groups while exploring novel, conformationally restricted scaffolds remain a guiding strategy.[][24] Future work will likely focus on designing analogs with enhanced cell permeability for targeting intracellular plasmin activity, developing agents with dual anti-inflammatory and antifibrinolytic properties, and exploring novel delivery systems, such as prodrugs, to optimize pharmacokinetic profiles.[25][26][27]

This guide has outlined the foundational mechanism of TXA, the rationale for analog development, and the key SAR principles that govern inhibitor design. By providing detailed, actionable protocols for synthesis and evaluation, we aim to empower researchers to contribute to the discovery of the next generation of antifibrinolytic agents, ultimately leading to safer and more effective treatments for a range of hemorrhagic and related disorders.

References

-

Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. (n.d.). ACS Medicinal Chemistry Letters. [Link]

-

Gunst, M., & Declerck, P. J. (2014). Novel or expanding current targets in fibrinolysis. Drug Discovery Today, 19(9), 1365-1372. [Link]

-

Galende, E., et al. (2022). 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. International Journal of Molecular Sciences, 23(23), 14942. [Link]

-

PLAT (Human) Chromogenic Activity Assay Kit. (n.d.). LifeSpan BioSciences. [Link]

-

Markus, G., et al. (1979). Studies on the lysine-binding sites of human plasminogen. The effect of ligand structure on the binding of lysine analogs to plasminogen. The Journal of biological chemistry, 254(5), 1211-1216. [Link]

-

Gromotowicz-Poplawska, A., et al. (2022). Targeting hyperfibrinolysis: A novel prevention and reversal strategy. Blood, 140(Supplement 1), 1000-1001. [Link]

-

Lavie, J., et al. (2017). Novel Thrombolytic Drug Based on Thrombin Cleavable Microplasminogen Coupled to a Single-Chain Antibody Specific for Activated GPIIb/IIIa. Journal of the American Heart Association, 6(2), e004532. [Link]

-

WFH. (n.d.). PART 12 Fibrinolysis Lab Investigation. World Federation of Hemophilia. [Link]

-

A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Der Pharma Chemica. [Link]

-

Plasmin and Streptokinase activated Plasmin Activity Method Sheet. (n.d.). Chromogenix. [Link]

-

Wiman, B., & Wallén, P. (1977). On the specific interaction between the lysine-binding sites in plasmin and complementary sites in alpha2-antiplasmin and in fibrinogen. Thrombosis research, 10(2), 213-222. [Link]

-

Eriksson, O., et al. (1974). Tranexamic acid derivatives with enhanced absorption. Journal of medicinal chemistry, 17(1), 111-112. [Link]

-

Miles, L. A., et al. (1989). Role of cell-surface lysines in plasminogen binding to cells: identification of alpha-enolase as a candidate plasminogen receptor. Biochemistry, 28(24), 9337-9343. [Link]

-

Global Tests of Fibrinolysis. (2022, September 27). Practical-Haemostasis.com. [Link]

-

Ismail, I., et al. (2013). In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy. BioMed research international, 2013, 859340. [Link]

-

Measuring fibrinolysis: From research to routine diagnostic assays. (n.d.). ResearchGate. [Link]

-

Estcourt, L. J., et al. (2016). Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders. The Cochrane database of systematic reviews, 2016(3), CD009733. [Link]

- Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. (1976).

-

Lawal, B., et al. (2023). Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation. Frontiers in cardiovascular medicine, 10, 1148766. [Link]

-

Mabry, C. D., et al. (2015). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology clinics, 33(1), 155-169. [Link]

-

Lawal, B., et al. (2023). Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation. Frontiers in Cardiovascular Medicine, 10. [Link]

- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (2021).

-

Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]

-

Plasminogen Assays. (2022, September 27). Practical-Haemostasis.com. [Link]

-

Karaman, R., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of computer-aided molecular design, 27(8), 727-740. [Link]

-

BIOPHEN Plasminogen (LRT) Ref 221511. (2014, May 6). CoaChrom. [Link]

-

Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma. (n.d.). Clinical Chemistry and Laboratory Medicine. [Link]

-

Satyavathi, K., Vemu, N. J., & Mohammed, S. (2009). Tranexamic acid: A proven antifibrinolytic agent (A review). Oriental Journal of Chemistry, 25(4). [Link]

-

What Are Cyclic Amino Acids and Their Applications? (2023, September 13). MolecularCloud. [Link]

-

Prutsky, G., et al. (2016). Antifibrinolytic therapy to reduce haemoptysis from any cause. The Cochrane database of systematic reviews, 2016(10), CD012032. [Link]

-

Molecular structures of glycine and the antifibrinolytic drugs TXA, EACA, and aprotinin. (n.d.). ResearchGate. [Link]

-

Cherian, O. H., et al. (2022). Tranexamic acid: Beyond antifibrinolysis. Transfusion, 62 Suppl 1, S241-S249. [Link]

-

Smith, S. W. (2009). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 11(2), 70-71. [Link]

-

Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. (n.d.). ResearchGate. [Link]

-

Dziuk, B., & Rój, E. (2021). Amino Acid Based Antimicrobial Agents - Synthesis and Properties. Molecules (Basel, Switzerland), 26(10), 2955. [Link]

-

Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. (n.d.). ResearchGate. [Link]

-